Amiodarone-d10 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amiodarone is a drug used for treating cardiac arrhythmias, with a persistent interaction with cellular membranes. It has a high membrane partition coefficient, implying a strong affinity for lipid bilayers (Trumbore et al., 1988).

Synthesis Analysis

The synthesis of amiodarone involves the iodination process, as described by Sion (1985), who prepared 125I Amiodarone through iodination in an alkaline medium and amination with N, N-diethyl 2-amino 1-chloroethane (Sion, 1985).

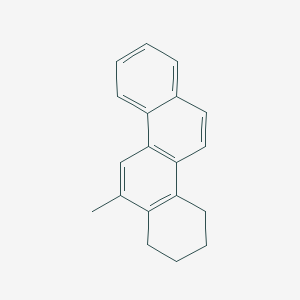

Molecular Structure Analysis

Cody and Luft (1989) conducted a crystallographic study to understand the structure of amiodarone hydrochloride. This study revealed the molecular conformation and compared it with other related compounds, providing insights into the drug's structural activity relationships (Cody & Luft, 1989).

Chemical Reactions and Properties

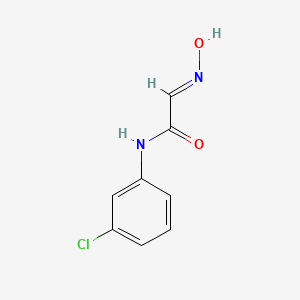

The metabolism of amiodarone has been a subject of extensive research. A study by Ha et al. (2001) identified a new hydroxylated metabolite of amiodarone, contributing to understanding its chemical reactions and metabolic pathways (Ha et al., 2001).

Physical Properties Analysis

The physical state of amiodarone, particularly its effects on membrane phospholipids, was investigated by Chatelain et al. (1986). Their study using fluorescence polarization highlighted how amiodarone influences the physical state of membrane phospholipids, providing insight into its physical properties (Chatelain et al., 1986).

Chemical Properties Analysis

Rahman et al. (2017) developed spectrophotometric methods for determining amiodarone hydrochloride in commercial dosage forms, shedding light on its chemical properties and facilitating its quantitative analysis (Rahman et al., 2017).

科学的研究の応用

1. Amiodarone in Management of Tachyarrhythmias

Amiodarone hydrochloride has been recognized for its efficacy in controlling ventricular and supraventricular arrhythmias. Its antiarrhythmic efficacy is considered superior to most other drugs (Lee & Tai, 1997).

2. Development of New Amiodarone Formulations

Research has focused on developing new formulations of amiodarone to minimize adverse effects. PM101, a novel intravenous formulation, uses sulfobutylether-7-beta-cyclodextrin to solubilize amiodarone, potentially avoiding hypotensive risk associated with the commercial formulation (Cushing et al., 2009).

3. Enhancement of Oral Bioavailability

Studies have aimed at improving the solubility and bioavailability of amiodarone in its fasted state by producing its inclusion complex with sulfobutylether-β-cyclodextrin. This approach significantly improved solubility and reduced the food effect of amiodarone (Wang, Chen, & Ren, 2017).

4. Investigating Amiodarone in Membrane Interactions

Amiodarone's interaction with cellular membranes has been a focus of study. Using molecular mechanics and quantitative x-ray diffraction, researchers have investigated the structure and location of amiodarone in a membrane bilayer, contributing to the understanding of its mechanism of action (Trumbore et al., 1988).

5. Bioequivalence Studies

Clinical studies have been conducted to establish the bioequivalence of different amiodarone formulations. One such study compared PM101 with the conventional intravenous amiodarone, establishing their bioequivalence (Cushing, Adams, Cooper, Kowey, & Lipicky, 2009).

Safety And Hazards

特性

CAS番号 |

1261393-77-4 |

|---|---|

製品名 |

Amiodarone-d10 Hydrochloride |

分子式 |

C₂₅H₁₉D₁₀I₂NO₃·HCl |

分子量 |

655.373646 |

同義語 |

2-butyl-3-benzofuranyl 4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl Ketone-d10; 2-Butyl-3-[3,5-diiodo-4-(2-diethylaminoethoxy)benzoyl]benzofuran-d10; 2-Butyl-3-benzofuranyl p-[(2-diethylamino)ethoxy]-m,m-diiodophenyl keto |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。